

cis vs trans Tert-butyl (4-hydroxycyclohexyl)carbamate properties

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Compound of Interest

Compound Name:	Tert-butyl (4-hydroxycyclohexyl)carbamate
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An In-depth Technical Guide to the Stereoisomers of **tert-Butyl (4-hydroxycyclohexyl)carbamate**

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise control of molecular architecture is paramount. The spatial arrangement of atoms within a molecule can dictate its biological activity, pharmacokinetic properties, and overall efficacy as a therapeutic agent. The **tert-butyl (4-hydroxycyclohexyl)carbamate** scaffold is a quintessential example of a building block where stereochemistry plays a critical role. This guide provides an in-depth technical exploration of the cis and trans isomers of this compound, offering insights into their distinct properties, characterization, synthesis, and applications for researchers, scientists, and drug development professionals. The carbamate functional group is a widely utilized motif in drug design, valued for its chemical stability and ability to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.^[1] The cyclohexane ring provides a rigid, three-dimensional framework, allowing for the specific orientation of substituents, a crucial factor in designing molecules that interact with biological targets like enzymes and receptors.^{[2][3]} Understanding the nuances between the cis and trans isomers is fundamental to leveraging this scaffold to its full potential.

Molecular Structure and Conformational Analysis

The core difference between the cis and trans isomers of **tert-butyl (4-hydroxycyclohexyl)carbamate** lies in the relative orientation of the hydroxyl (-OH) and the tert-butoxycarbonylamino (-NHBoc) groups on the cyclohexane ring.

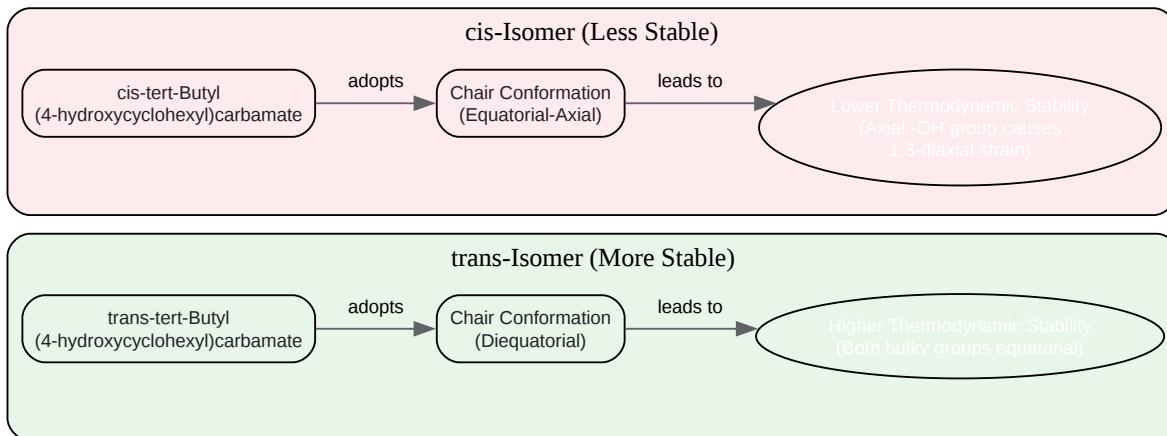
- **cis**-Isomer: Both the -OH and -NHBoc groups are on the same face of the cyclohexane ring.
- **trans**-Isomer: The -OH and -NHBoc groups are on opposite faces of the ring.

This stereochemical difference profoundly influences the molecule's preferred three-dimensional shape. Cyclohexane rings predominantly adopt a low-energy "chair" conformation to minimize steric and angle strain. In a substituted cyclohexane, substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring).

Due to steric hindrance, bulky substituents are energetically more stable in the equatorial position. For both isomers of **tert-butyl (4-hydroxycyclohexyl)carbamate**, the large tert-butoxycarbonylamino group will strongly prefer the equatorial position. This dictates the most stable conformation for each isomer:

- **trans**-Isomer: To minimize steric strain, the most stable conformation has both the bulky -NHBoc group and the -OH group in equatorial positions (diequatorial).
- **cis**-Isomer: With the -NHBoc group in the equatorial position, the -OH group is forced into an axial position (equatorial-axial).

The diequatorial conformation of the **trans**-isomer is generally more stable than the equatorial-axial conformation of the **cis**-isomer due to the avoidance of 1,3-diaxial interactions, where the axial hydroxyl group in the **cis**-isomer experiences steric repulsion from the axial hydrogens on the same side of the ring.



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Caption: Conformational stability relationship of cis and trans isomers.

Physicochemical Properties: A Comparative Overview

The stereochemical differences manifest in the macroscopic physical properties of the isomers. These properties are critical for handling, formulation, and predicting the behavior of the compounds in various experimental settings.

Property	cis-Isomer	trans-Isomer	Rationale for Difference
CAS Number	167081-25-6[4]	111300-06-2[5]	Unique identifiers for distinct chemical substances.
Appearance	White to off-white solid/powder[6][7]	Data not explicitly found, but expected to be a white solid.	Molecular structure is similar, leading to similar appearance.
Molecular Formula	<chem>C11H21NO3</chem> [4]	<chem>C11H21NO3</chem>	Isomers have the same formula.
Molecular Weight	215.29 g/mol [4]	215.29 g/mol	Isomers have the same formula and atomic composition.
Melting Point	95 °C[4][8]	Generally higher than the cis-isomer (specific value varies).	The greater symmetry and more stable conformation of the trans-isomer allow for more efficient packing in the crystal lattice, requiring more energy to break the intermolecular forces.
Boiling Point	337.7±31.0 °C (Predicted)[4][8]	Not available, but expected to be similar to the cis-isomer.	Boiling point is more dependent on molecular weight and intermolecular forces like hydrogen bonding, which are present in both isomers.

Density	1.06±0.1 g/cm ³ (Predicted) ^{[4][8]}	Not available, but expected to be slightly higher.	Denser packing of the trans-isomer in the solid state may lead to a higher density.
Water Solubility	Slightly soluble in water ^[8]	Slightly soluble in water.	Both isomers possess polar -OH and -NH groups capable of hydrogen bonding, but the large nonpolar hydrocarbon structure limits solubility.

Spectroscopic Analysis for Isomer Differentiation

Unambiguous identification and differentiation of the cis and trans isomers are routinely achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The Definitive Tool

Proton NMR is the most powerful technique for assigning the stereochemistry of these isomers. The key diagnostic signals are the protons on the carbons bearing the -OH and -NHBoc groups (C1-H and C4-H). Their chemical shift and, more importantly, their coupling constants (J-values) reveal their axial or equatorial orientation.

- **trans-Isomer (Diequatorial Substituents):** The C1-H and C4-H protons are both in the axial position. An axial proton typically exhibits large coupling constants ($J_{ax-ax} \approx 8-13$ Hz) with its two adjacent axial protons and smaller coupling constants ($J_{ax-eq} \approx 2-5$ Hz) with its two adjacent equatorial protons. This results in a complex multiplet, often described as a "triplet of triplets," with a large signal width.
- **cis-Isomer (Equatorial -NHBoc, Axial -OH):** The C4-H (adjacent to -NHBoc) is axial, showing a complex multiplet with a large width. In contrast, the C1-H (adjacent to -OH) is equatorial. An equatorial proton exhibits small coupling constants to its four adjacent neighbors ($J_{eq-ax} \approx 2-5$ Hz, $J_{eq-eq} \approx 2-5$ Hz), resulting in a narrower, less resolved multiplet.

IR Spectroscopy

While not definitive for stereoisomer assignment, IR spectroscopy is crucial for confirming the presence of the key functional groups. Both isomers will exhibit similar characteristic absorption bands:

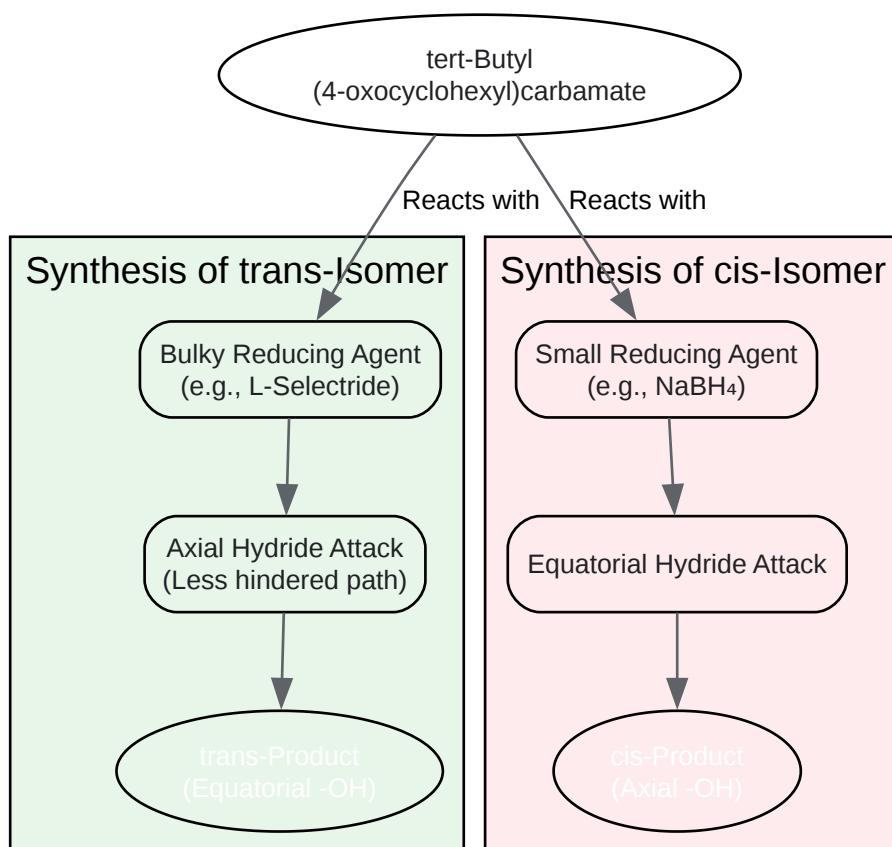
- $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretch from the hydroxyl group.
- $\sim 3350 \text{ cm}^{-1}$ (sharp): N-H stretch from the carbamate.
- $\sim 2850\text{--}2950 \text{ cm}^{-1}$: C-H stretches of the cyclohexane and tert-butyl groups.
- $\sim 1680\text{--}1700 \text{ cm}^{-1}$: C=O stretch (amide I band) of the carbamate group.^[9]

Synthesis and Stereocontrol

A common and effective route for synthesizing these compounds is the stereoselective reduction of the corresponding ketone, tert-butyl (4-oxocyclohexyl)carbamate. The choice of reducing agent is critical for controlling the stereochemical outcome.

The principle relies on the direction of hydride attack on the carbonyl.

- Axial Attack: Hydride attacks from the axial face, pushing the resulting hydroxyl group into the equatorial position. This forms the trans product. This is favored by sterically hindered (bulky) reducing agents (e.g., L-Selectride), which prefer to approach from the less hindered equatorial side of the molecule.
- Equatorial Attack: Hydride attacks from the equatorial face, resulting in an axial hydroxyl group. This forms the cis product. This is favored by sterically unhindered (small) reducing agents (e.g., Sodium Borohydride, NaBH_4), which can approach from the more hindered axial face.

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Caption: Stereoselective synthesis workflow from a common precursor.

Applications in Drug Development and Medicinal Chemistry

The **tert-butyl (4-hydroxycyclohexyl)carbamate** scaffold is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).^{[2][3]} The carbamate group itself is a privileged structure in drug design.^{[1][10]}

- Bioisostere/Peptide Surrogate: The carbamate linkage is proteolytically stable and can act as a replacement for an amide bond in peptides, improving bioavailability.^[1]
- Modulation of Physicochemical Properties: The Boc protecting group is lipophilic, which can aid in membrane permeability. Its subsequent removal reveals a primary amine that can be used for further functionalization or to introduce a positive charge at physiological pH.

- **Rigid Scaffold:** The cyclohexane ring provides a conformationally restricted core. By selecting the cis or trans isomer, chemists can precisely control the 3D orientation of the pharmacophoric hydroxyl group and the point of attachment (the amino group), optimizing binding to a biological target. This is crucial in the development of selective enzyme inhibitors and receptor modulators.[2][3]

Experimental Protocols

The following protocols are designed as self-validating systems, where the procedural choices directly influence the verifiable outcome.

Protocol 1: Stereoselective Synthesis of *trans*-tert-Butyl (4-hydroxycyclohexyl)carbamate

- **Objective:** To synthesize the thermodynamically favored *trans*-isomer via axial hydride attack.
- **Causality:** The use of a sterically demanding reducing agent, Lithium tri-sec-butylborohydride (L-Selectride®), forces the hydride to approach the ketone from the less sterically hindered equatorial face of the molecule, resulting in an axial attack and the formation of an equatorial alcohol.
- **Methodology:**
 - **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
 - **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature enhances the selectivity of the reaction.
 - **Reagent Addition:** Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at -78 °C.
 - **Reaction Monitoring:** Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of 3 M aqueous sodium hydroxide (NaOH), followed by the slow addition of 30% hydrogen peroxide (H₂O₂). Caution: This is an exothermic process.
- Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure trans-isomer.
- Validation: Confirm the stereochemistry using ¹H NMR as described in section 3.1. The spectrum should show a broad multiplet for the axial C1-H proton.

Protocol 2: Isomer Identification by ¹H NMR Spectroscopy

- Objective: To definitively assign the cis or trans stereochemistry of a synthesized sample.
- Causality: The Karplus relationship dictates that the magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. The rigid chair conformation of the cyclohexane ring creates distinct and predictable dihedral angles for axial-axial, axial-equatorial, and equatorial-equatorial protons, leading to characteristic signal widths and splitting patterns.
- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
 - Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution and signal-to-noise ratio.
 - Spectral Analysis:

- Identify the signal corresponding to the proton on the carbon bearing the hydroxyl group (C1-H). This signal is typically found between 3.5 and 4.1 ppm.
- Measure the width of this signal at half-height ($W_{1/2}$).
- Interpretation for C1-H:
 - trans-Isomer (Axial Proton): The signal will be broad, with $W_{1/2} > 15$ Hz. The splitting pattern will be complex, often appearing as a triplet of triplets due to large axial-axial couplings.
 - cis-Isomer (Equatorial Proton): The signal will be narrow, with $W_{1/2} < 10$ Hz. The splitting pattern will be a less-defined multiplet with small coupling constants.
- Cross-Validation: Analyze the signal for the proton on the carbon bearing the -NHBoc group (C4-H) to confirm the assignment.

Conclusion

The cis and trans isomers of **tert-butyl (4-hydroxycyclohexyl)carbamate**, while constitutionally identical, are distinct chemical entities with unique three-dimensional structures and physicochemical properties. The trans-isomer, with its diequatorial arrangement of substituents, is the more thermodynamically stable conformer. These differences can be rationally exploited through stereocontrolled synthesis and are definitively characterized by ^1H NMR spectroscopy. For scientists in drug discovery, a firm grasp of the stereochemical principles governing this scaffold is essential for the rational design and synthesis of novel therapeutics with precisely controlled molecular geometries.

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